molecular formula C10H14ClNO3S B2390181 N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide CAS No. 1788677-97-3

N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide

Cat. No.: B2390181
CAS No.: 1788677-97-3
M. Wt: 263.74
InChI Key: QOVRTGBELJAAKH-UHFFFAOYSA-N
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Description

Research Applications and Scientific Context N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide is a chemical compound designed for research and development applications. As an aromatic sulfonamide derivative, this class of compounds is of significant interest in medicinal chemistry and drug discovery. Structurally related sulfonamides have been investigated in various therapeutic areas, providing a context for its potential research utility . Potential Research Directions Sulfonamide derivatives bearing chlorophenyl groups are frequently explored for their bioactive properties. Patent literature indicates that similar aromatic sulfonamide compounds are studied as potential agents for the treatment of pain, including neuropathic pain, inflammatory pain, and migraine . Furthermore, related compounds have been investigated for conditions such as endometriosis, adenomyosis, and dysmenorrhea . Another prominent area of research for N-substituted sulfonamide derivatives involves their role as potentiators of glutamate receptors, which are critical targets in central nervous system research . The structural features of this compound suggest it may also hold value as a synthetic intermediate or building block for the development of more complex molecules, such as novel naphthyridines and isoquinolines used in biochemical probe discovery . Researchers are encouraged to utilize this compound to explore its specific mechanistic actions and potential applications within these or other novel scientific fields. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S/c1-15-10(7-12-16(2,13)14)8-5-3-4-6-9(8)11/h3-6,10,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVRTGBELJAAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide typically involves the reaction of 2-chlorophenylmethanesulfonamide with methoxyethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)methanesulfonamide
  • N-(4-chlorophenyl)methanesulfonamide
  • N-(2,4-dichlorophenyl)methanesulfonamide

Uniqueness

N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide is unique due to the presence of both the methoxyethyl and chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide is a synthetic compound belonging to the class of methanesulfonamides, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. The unique structural features of this compound facilitate interactions with various biological targets, influencing numerous biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN1O3SC_{11}H_{14}ClN_{1}O_{3}S, with a molecular weight of approximately 273.75 g/mol. The compound features a sulfonamide functional group, which is critical for its biological activity.

The mechanism by which this compound exerts its biological effects involves selective binding to specific molecular targets, such as enzymes or receptors. This binding can modulate various biochemical pathways relevant to disease processes. For instance, the sulfonamide group can mimic para-aminobenzoic acid (PABA), interfering with folic acid synthesis in bacteria, thus exhibiting antimicrobial properties.

Antimicrobial Activity

Methanesulfonamides, including this compound, have been shown to possess significant antimicrobial properties. The inhibition of dihydropteroate synthase disrupts bacterial folic acid synthesis, leading to bacteriostatic effects. Studies indicate that compounds in this class can effectively inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. The compound's ability to interact with specific cellular pathways could influence cancer cell proliferation and survival. Research indicates that methanesulfonamides can induce apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several methanesulfonamides against common bacterial strains. Results showed that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an effective antimicrobial agent.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

Study 2: Anticancer Potential

In vitro studies assessed the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical reaction parameters for synthesizing N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to stabilize intermediates and enhance reactivity .
  • Base choice : Triethylamine (TEA) neutralizes HCl byproducts during sulfonamide bond formation .
  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
    • Validation : Intermediate purity is confirmed via thin-layer chromatography (TLC), with final product isolation through recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., methoxy, chlorophenyl) and verify regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 304.05) and detects isotopic chlorine patterns .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis validates stoichiometric ratios .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound, and how are they experimentally determined?

  • Methodological Answer :

  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (reported range: 82–85°C for analogs) .
  • Solubility : Tested in graded solvent systems (e.g., DMSO for biological assays, ethanol for crystallization) using gravimetric analysis .
  • Stability : Assessed under varying pH (2–12) and temperatures (4–40°C) via HPLC monitoring of degradation products .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution on the phenyl ring) influence the compound's biological activity?

  • Methodological Answer :

  • Halogen Effects : Replace chlorine with iodine or fluorine to study halogen bonding and polarizability impacts. For example, iodine enhances receptor binding via halogen bonding in analogs .
  • Activity Assays : Compare inhibition constants (Ki) against target enzymes (e.g., cyclooxygenase-2) using fluorometric assays .
  • Computational Modeling : Density functional theory (DFT) calculates electrostatic potential maps to predict interaction sites .

Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tools (e.g., Student’s t-test) to identify outliers .
  • Structural Analog Comparison : Benchmark activity against well-characterized analogs (e.g., N-(2-iodophenyl)methanesulfonamide) to contextualize results .

Q. How can researchers design experiments to elucidate the compound's mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Measure initial reaction rates under varying substrate concentrations to distinguish competitive/non-competitive inhibition .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to identify binding motifs and conformational changes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

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